molecular formula C16H17ClFNO B1385408 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040685-36-6

3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline

Cat. No. B1385408
CAS RN: 1040685-36-6
M. Wt: 293.76 g/mol
InChI Key: AGNQTXHRTHCCAN-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline is a chemical compound with the molecular formula C16H17ClFNO and a molecular weight of 293.76 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an ethylphenoxyethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline are not available, similar compounds undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline include its molecular formula (C16H17ClFNO), molecular weight (293.76 g/mol), and its use in proteomics research applications .

Scientific Research Applications

Metabolic Studies

  • Metabolic Fate in Rats: Extensive and rapid metabolism of 3-chloro-4-fluoroaniline in rats has been studied, revealing the formation of several metabolites like 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. N-acetylation and hydroxylation followed by O-sulfation were observed as major metabolic transformations (Duckett et al., 2006).

Chemical Properties and Synthesis

  • Influence on Physical and Thermal Properties: A study on biofield energy treatment showed notable changes in the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline (Trivedi et al., 2015).
  • Synthesis of Quinoline Derivatives: The compound has been used in the synthesis of new quinoline derivatives, which are significant in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Environmental Toxicity

  • Assessment of Toxicity to Earthworms: 3-Chloro-4-fluoroaniline's effects on earthworms were studied, offering potential biomarkers for xenobiotic toxicity and understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).

Spectroscopic Analysis

  • Spectroscopic Studies: Research includes the study of its properties through methods like resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy (Huang et al., 2014).

Crystal Structure

  • Crystal and Molecular Structure Analysis: The crystal and molecular structure of related chloro-fluoroaniline compounds have been determined, contributing to the understanding of their chemical behavior (Betz, 2015).

Safety And Hazards

While specific safety and hazard information for 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline is not available, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO/c1-2-12-3-6-14(7-4-12)20-10-9-19-13-5-8-16(18)15(17)11-13/h3-8,11,19H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNQTXHRTHCCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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